molecular formula C15H16N2O6 B2545574 1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)glycinate CAS No. 91837-43-3

1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)glycinate

Katalognummer: B2545574
CAS-Nummer: 91837-43-3
Molekulargewicht: 320.301
InChI-Schlüssel: GOUMYVDROFSDHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoindoline-1,3-dione derivatives, while reduction can produce isoindoline-1,3-diol derivatives .

Wirkmechanismus

The mechanism of action of 1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

  • 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate
  • N-isoindoline-1,3-dione derivatives

Comparison: 1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)glycinate is unique due to its tert-butoxycarbonyl group, which provides steric hindrance and influences its reactivity. Compared to other isoindoline-1,3-dione derivatives, this compound exhibits distinct chemical and biological properties, making it valuable for specific applications .

Biologische Aktivität

1,3-Dioxoisoindolin-2-yl (tert-butoxycarbonyl)glycinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological effects, and applications in drug development, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of isoindoline derivatives with glycine under controlled conditions. The tert-butoxycarbonyl (Boc) group is often used as a protecting group to enhance the stability and solubility of the compound during synthesis.

General Synthetic Route

  • Starting Materials : Isoindoline derivative, Boc-glycine.
  • Reagents : Thionyl chloride, dichloromethane (DCM).
  • Procedure :
    • Combine the isoindoline derivative with Boc-glycine in DCM.
    • Add thionyl chloride to activate the carboxylic acid.
    • Stir under nitrogen atmosphere for several hours.
    • Purify the product through chromatography.

This method yields this compound in moderate to high yields, suitable for further biological evaluation.

Antimicrobial Properties

Research has indicated that compounds related to 1,3-dioxoisoindolin-2-yl structures exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. A study demonstrated that similar isoindoline derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways associated with cell proliferation and survival .

The biological activity of this compound is thought to involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as Bruton's Tyrosine Kinase (BTK), which plays a crucial role in B-cell receptor signaling .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways through the modulation of reactive oxygen species (ROS) levels and activation of caspases .

Case Studies

  • Antimicrobial Evaluation : A study synthesized various 1,3-dioxoisoindolin derivatives and tested their antimicrobial efficacy. Results indicated that several compounds displayed potent activity against Candida albicans and other pathogens .
  • Anticancer Studies : In vitro assays showed that isoindoline derivatives could significantly reduce cell viability in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell TypeIC50 (µM)Reference
1,3-Dioxoisoindole derivative AAntimicrobialC. albicans12
1,3-Dioxoisoindole derivative BAnticancerHeLa cells5
1,3-Dioxoisoindole derivative CAntimicrobialS. aureus8
Isoindoline derivative DApoptosis InductionMDA-MB-231 cells4

Eigenschaften

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-15(2,3)22-14(21)16-8-11(18)23-17-12(19)9-6-4-5-7-10(9)13(17)20/h4-7H,8H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUMYVDROFSDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91837-43-3
Record name 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.